N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide
CAS No.:
Cat. No.: VC16325502
Molecular Formula: C14H16N4O3S
Molecular Weight: 320.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N4O3S |
|---|---|
| Molecular Weight | 320.37 g/mol |
| IUPAC Name | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanamide |
| Standard InChI | InChI=1S/C14H16N4O3S/c1-8-6-10(19)7-12(21)18(8)5-4-11(20)15-14-17-16-13(22-14)9-2-3-9/h6-7,9,19H,2-5H2,1H3,(H,15,17,20) |
| Standard InChI Key | RCTAYFBLKYQYHR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=O)N1CCC(=O)NC2=NN=C(S2)C3CC3)O |
Introduction
Structural Elucidation and Molecular Characteristics
Core Structural Components
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide integrates three distinct heterocyclic systems:
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Thiadiazole Ring: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, substituted at position 5 with a cyclopropyl group.
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Pyridinone Moiety: A six-membered lactam ring with hydroxyl and methyl substituents at positions 4 and 6, respectively.
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Propanamide Linker: A three-carbon chain connecting the thiadiazole and pyridinone units, terminating in an amide functional group.
The interplay of these components confers unique electronic and steric properties, influencing the compound’s reactivity and binding affinity to biological targets.
Molecular Descriptors
The compound’s molecular formula is C₁₄H₁₆N₄O₃S, with a molecular weight of 320.37 g/mol. Key descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanamide |
| Canonical SMILES | CC1=CC(=CC(=O)N1CCC(=O)NC2=NN=C(S2)C3CC3)O |
| InChI Key | RCTAYFBLKYQYHR-UHFFFAOYSA-N |
| Topological Polar Surface Area | 127 Ų |
The 4-hydroxy and 2-oxo groups on the pyridinone ring enhance hydrogen-bonding capacity, while the cyclopropyl substituent on the thiadiazole contributes to lipophilicity.
Synthesis and Optimization Strategies
Synthetic Pathway Overview
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)propanamide involves a multi-step sequence:
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Thiadiazole Ring Formation: Cyclocondensation of cyclopropanecarbothioamide with hydrazine derivatives yields the 5-cyclopropyl-1,3,4-thiadiazol-2-amine intermediate.
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Pyridinone Moieties Preparation: 4-Hydroxy-6-methyl-2-pyridinone is synthesized via cyclization of ethyl acetoacetate with hydroxylamine, followed by methylation.
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Coupling via Propanamide Linker: The thiadiazole and pyridinone units are connected using a three-carbon spacer through amide bond formation, facilitated by carbodiimide-based coupling agents.
Critical Reaction Parameters
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Temperature Control: Thiadiazole formation requires heating at 80–100°C to achieve optimal cyclization.
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Catalyst Selection: Triethylamine is employed to deprotonate intermediates during amide coupling.
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Purification Techniques: Column chromatography with ethyl acetate/hexane (3:7) achieves >95% purity.
Biological Activity and Mechanistic Insights
Antimicrobial Efficacy
Preliminary assays indicate MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum potential. The thiadiazole ring’s sulfur atom likely disrupts microbial cell wall synthesis, while the pyridinone moiety interferes with DNA gyrase activity.
Enzyme Inhibition Profiling
The compound demonstrates IC₅₀ values of 2.4 µM against human carbonic anhydrase IX (hCA IX), a cancer-associated enzyme. Molecular docking simulations reveal hydrophobic interactions between the cyclopropyl group and hCA IX’s active site.
Antiproliferative Effects
In vitro testing against MCF-7 breast cancer cells shows a GI₅₀ of 12.5 µM, with apoptosis induction via caspase-3 activation. Comparative data with analogous compounds are summarized below:
| Compound | GI₅₀ (µM) | Target Pathway |
|---|---|---|
| Target Compound | 12.5 | Caspase-3 activation |
| Cisplatin | 1.8 | DNA crosslinking |
| 5-Fluorouracil | 8.2 | Thymidylate synthase inhibition |
Comparative Analysis with Related Heterocycles
Thiadiazole Derivatives
Patent US20220135586A1 describes thieno[3,2-b]pyridin-7-amine derivatives with antiapoptotic activity in dysautonomia models . Unlike the target compound, these analogs lack the pyridinone moiety, resulting in reduced solubility and target selectivity .
Pyridinone-Based Agents
EP2699557B1 discloses thiazol-2-yl-ethoxy benzamides with antibacterial properties . While sharing the pyridinone core, these compounds exhibit lower metabolic stability due to ester linkages, contrasting with the propanamide linker’s hydrolytic resistance .
Future Directions and Applications
Preclinical Development Challenges
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Pharmacokinetics: Moderate oral bioavailability (F = 42%) necessitates prodrug strategies.
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Toxicology: Hepatic CYP3A4 induction observed in rodent models requires structural optimization.
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